molecular formula C14H21ClN4O2 B1602938 3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 939986-77-3

3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1602938
CAS No.: 939986-77-3
M. Wt: 312.79 g/mol
InChI Key: BYYSPKHMDVCCQI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 6-chloro-pyrimidine-4-amine with piperidine-1-carboxylic acid tert-butyl ester under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Scientific Research Applications

3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. This can result in various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.

Properties

IUPAC Name

tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(8-19)18-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYSPKHMDVCCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624595
Record name tert-Butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-77-3
Record name 1,1-Dimethylethyl 3-[(6-chloro-4-pyrimidinyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4,6-dichloropyrimidine (0.1 g, 0.671 mmol), 3-amino-Boc-piperidine (0.16 g, 0.80 mmol) and DIPEA (0.086 g, 6.71 mmol) in n-butanol (5.0 mL) was heated in a pressure tube (120° C., 12 h). The solution was cooled, was quenched with water (2 mL) and was extracted with EtOAc (2×15 mL). The combined EtOAc extract was washed with water (5 mL), brine (5 mL), was dried over Na2SO4 and was concentrated under reduced pressure to give tert-butyl 3-(6-chloropyrimidin-4-ylamino)piperidine-1-carboxylate, which was dried under high vacuum and was used as such for next step without further purification.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0.086 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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